11-Chlorodibenzo[b,f][1,4]thiazepine (CAS 13745-86-3) is a tricyclic heterocyclic compound primarily utilized as a critical intermediate in the synthesis of second-generation (atypical) antipsychotic drugs. Its structure, featuring a dibenzothiazepine core with a strategically placed chlorine atom at the 11-position, serves as a direct precursor for active pharmaceutical ingredients (APIs) like Quetiapine. The chlorine atom is not a minor modification but a crucial reactive site that enables efficient downstream synthesis, making this specific compound a cornerstone in established pharmaceutical manufacturing processes.
Substituting 11-Chlorodibenzo[b,f][1,4]thiazepine with its parent compound, dibenzo[b,f][1,4]thiazepine-11(10H)-one, or other analogs is chemically and commercially impractical for its primary application. The synthesis of APIs like Quetiapine requires a nucleophilic substitution reaction where the chlorine atom at the 11-position acts as an essential leaving group. Attempting to start with the unchlorinated ketone precursor necessitates a separate, often harsh, chlorination step using reagents like phosphorus oxychloride or thionyl chloride, adding process complexity, cost, and potential for undesirable side products. Therefore, procuring this specific chloro-intermediate is a direct route to higher process efficiency and yield, bypassing the need for in-house chlorination of less functionalized starting materials.
This compound is a direct precursor to 11-chlorodibenzo[b,f][1,4]thiazepine, a key intermediate for antipsychotic drugs. A patented method demonstrates that chlorination of the parent ketone, 10H-dibenzo[b,f][1,4]thiazepin-11-one, using a Vilsmeier reagent prepared from triphosgene (BTC) and DMF in toluene achieves yields as high as 92%. This specific, high-yield transformation establishes the material's value as a stable, procurable intermediate, bypassing the need for end-users to handle more hazardous or less stable chlorinating agents like phosphorus oxychloride.
| Evidence Dimension | Chemical Yield (%) |
| Target Compound Data | 92% |
| Comparator Or Baseline | Synthesis from 10H-dibenzo[b,f][1,4]thiazepin-11-one |
| Quantified Difference | N/A (Represents optimized yield for creating the target compound) |
| Conditions | Reaction of 10H-dibenzo[b,f][1,4]thiazepin-11-one with BTC/DMF in refluxing toluene for 3 hours. |
Procuring this compound directly provides access to a high-purity, validated intermediate, which improves the efficiency and safety of multi-step pharmaceutical synthesis workflows.
The chlorine atom at the 11-position is an activated leaving group, enabling efficient nucleophilic substitution, which is the core reaction for producing drugs like Quetiapine. Patent literature describes the reaction of 11-chlorodibenzo[b,f][1,4]thiazepine with 1-(2-hydroxyethoxy)ethyl piperazine. The process is typically conducted in solvents like toluene or xylene at reflux temperature, demonstrating its compatibility with standard industrial process conditions. This pre-installed chloro group is superior to starting with the parent ketone, which lacks a suitable site for direct amination and would require a preceding activation/chlorination step.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Directly reactive with piperazine derivatives in standard organic solvents. |
| Comparator Or Baseline | Dibenzo[b,f][1,4]thiazepin-11(10H)-one (the unchlorinated ketone precursor) |
| Quantified Difference | Eliminates an entire chemical step (chlorination) from the synthesis workflow. |
| Conditions | Reaction with amines in solvents such as toluene or n-butanol at temperatures from ambient to reflux. |
This compound's built-in reactivity simplifies the manufacturing process for target APIs, reducing the number of synthetic steps, minimizing waste, and potentially lowering production costs.
The synthesis of 11-chlorodibenzo[b,f][1,4]thiazepine can be achieved with modern, safer reagents, avoiding highly toxic and environmentally problematic chemicals. A patented method uses a Vilsmeier reagent generated in situ from di-(trichloromethyl)carbonate (BTC) and DMF. This approach avoids traditional reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), which generate significant phosphorus-containing aqueous waste and present handling challenges. Procuring the final chloro-compound allows buyers to bypass these hazardous steps entirely.
| Evidence Dimension | Reagent Hazard & Waste Profile |
| Target Compound Data | Can be synthesized using solid BTC and catalytic DMF, offering better handling and a cleaner reaction profile. |
| Comparator Or Baseline | Traditional chlorination methods using excess POCl3 or PCl5. |
| Quantified Difference | Avoids generation of large volumes of phosphorus-based acidic waste. |
| Conditions | Synthesis of the target compound from its ketone precursor. |
Purchasing this specific intermediate supports safer, more environmentally friendly manufacturing practices by eliminating the need for on-site use of hazardous and waste-intensive chlorinating agents.
The primary and most validated application is the role of this compound as the penultimate intermediate in the industrial synthesis of Quetiapine. Its activated chlorine atom allows for a direct and efficient condensation reaction with 1-(2-hydroxyethoxy)ethyl piperazine to form the final API, a process well-documented in pharmaceutical patents.
As a functionalized tricyclic core, this compound is an ideal starting point for medicinal chemistry campaigns. The reactive chloro-group can be displaced by a wide variety of amines and other nucleophiles, enabling the rapid generation of a library of dibenzothiazepine analogs for screening and the development of next-generation CNS agents.
Beyond Quetiapine, this material serves as a versatile intermediate for other dibenzo[b,f][1,4]thiazepine derivatives. The 11-chloro position provides a reliable synthetic handle to introduce diverse functionalities, facilitating research into this class of compounds for various therapeutic targets beyond antipsychotic activity.